(5-Cyclopropyloxazol-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C7H10N2O/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3,8H2 |
InChI Key |
KYUCQLPLNZQLIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CO2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropyloxazol 4 Yl Methanamine and Derivatives
Retrosynthetic Analysis of the (5-Cyclopropyloxazol-4-yl)methanamine Scaffold
A retrosynthetic analysis of the target scaffold suggests several viable pathways by disconnecting the core oxazole (B20620) ring. The primary disconnections focus on established oxazole syntheses, which dictate the nature of the required precursors.
Two principal retrosynthetic pathways are considered:
Pathway A: Disconnection based on the Van Leusen Oxazole Synthesis. This approach disconnects the C4-C5 and O-C5 bonds of the oxazole ring. This leads back to two key precursors: cyclopropanecarboxaldehyde, which provides the cyclopropyl (B3062369) group at the C-5 position, and a derivative of tosylmethyl isocyanide (TosMIC) bearing a protected aminomethyl group at the α-position. This is a convergent approach where the two main fragments are coupled in the ring-forming step.
Pathway B: Disconnection based on the Robinson-Gabriel Synthesis. This classical method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgwikiwand.com Retrosynthetically, this pathway breaks the O-C2 and N-C4 bonds. This disconnection leads to a key intermediate, an α-(acylamino)ketone. For the target molecule, this would be a derivative of 2-(acylamino)-1-cyclopropylethanone, where the aminomethyl group at the adjacent position is derived from a suitable amino acid precursor or introduced via functional group manipulation.
These analyses highlight a common theme in the synthesis of such molecules: the cyclopropyl and aminomethyl groups are typically introduced as part of the initial building blocks rather than being appended to a pre-formed oxazole ring.
Classical and Modern Approaches to Oxazole Ring Formation
The formation of the 1,3-oxazole ring is the cornerstone of the synthesis. A variety of methods have been developed, ranging from century-old name reactions to modern transition-metal-catalyzed processes.
Classical methods for oxazole synthesis rely on the cyclization of acyclic precursors. These reactions are well-established and continue to be widely used due to their reliability.
| Method | Precursors | Description |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentachloride. wikipedia.org |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | This method produces an oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. |
| Reaction of α-haloketones | α-haloketones and Amides | A straightforward method involving the condensation of an α-haloketone with a primary amide to form the oxazole ring. |
These methods generally involve the formation of two new bonds to close the ring, and the substitution pattern of the final oxazole is directly determined by the substituents on the starting materials.
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic rings, offering mild reaction conditions and broad functional group tolerance.
Palladium-Catalyzed Syntheses: Various palladium-catalyzed methods have been developed. One notable approach involves the sequential C-N and C-O bond formation from simple amides and ketones, proceeding through a Pd(II)-catalyzed sp² C-H activation pathway. Other strategies include the cyclization of N-propargylamides with aryl iodides.
Copper-Catalyzed Syntheses: Copper catalysis offers an efficient and economical alternative. Methods include the tandem oxidative cyclization of benzylamines and β-dicarbonyl compounds. These reactions often proceed under mild conditions and demonstrate high efficiency in assembling polysubstituted oxazoles.
| Catalyst | General Approach | Key Features |
| Palladium | Catalyzes C-H activation and cross-coupling reactions to form C-N and C-O bonds. | High efficiency, broad substrate scope, but can be expensive. |
| Copper | Mediates oxidative cyclizations and coupling reactions. | Cost-effective, employs readily available materials, mild reaction conditions. |
The Van Leusen oxazole synthesis is a particularly versatile and widely used method for preparing 5-substituted oxazoles. wikipedia.orgorganic-chemistry.org It is highly relevant to the synthesis of the target molecule due to its direct installation of a substituent at the C-5 position.
The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnrochemistry.com The aldehyde's R-group becomes the C-5 substituent of the resulting oxazole. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgnih.gov The broad availability of aldehydes makes this a powerful tool for generating diverse 5-substituted oxazoles. nih.gov
Strategies for Introducing the Cyclopropyl Group at the C-5 Position
The introduction of the cyclopropyl moiety at the C-5 position is a critical step that defines the identity of the target molecule. The most direct and common strategy involves incorporating this group within one of the key starting materials before the ring-forming reaction.
This strategy relies on using a building block that already contains the cyclopropyl ring. This "pre-functionalization" ensures the regioselective placement of the group without the need for post-synthesis modification of the oxazole ring, which can be challenging.
Based on the retrosynthetic pathways discussed, two primary cyclopropyl precursors are of high strategic importance:
Cyclopropanecarboxaldehyde: This is the ideal precursor for the Van Leusen oxazole synthesis . Its reaction with a suitably functionalized TosMIC derivative would directly yield the desired 5-cyclopropyloxazole core. This aldehyde is commercially available and serves as a direct and efficient entry point to the target scaffold.
Cyclopropyl-containing Ketones: For a Robinson-Gabriel approach, a ketone such as 1-cyclopropyl-2-(acylamino)ethanone would be required. This precursor contains the cyclopropyl group attached to the carbonyl carbon, which ultimately becomes the C-5 position of the oxazole. The synthesis of such specialized amino ketones is a key preliminary step in this pathway.
This approach leverages well-established synthetic transformations, where the complexity is shifted to the synthesis of the acyclic precursors rather than the manipulation of the final heterocyclic system.
Late-Stage Cyclopropylation Reactions
Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid generation of analogues from a common intermediate. Introducing the cyclopropyl group onto a pre-formed oxazole ring presents a significant synthetic challenge. While direct C-H cyclopropylation of oxazoles is not widely documented, related methodologies for heteroatom cyclopropylation on azaheterocycles offer potential routes.
One such promising method is the Chan-Lam cyclopropylation, which utilizes a copper catalyst to couple a boronic acid derivative with a nucleophile. nih.govnih.gov This reaction has been successfully applied to the N-cyclopropylation of various azaheterocycles and O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate or cyclopropylboronic acid. nih.govresearchgate.net The transformation is typically catalyzed by Cu(OAc)₂, often with a ligand like 1,10-phenanthroline, and uses oxygen as a terminal oxidant. nih.gov
For an oxazole precursor, this reaction could theoretically be applied to an N-H containing precursor if the oxazole ring were part of a larger system (e.g., a benzoxazole), or more relevantly, to a hydroxyl-substituted oxazole to form a cyclopropyl ether. However, direct C-cyclopropylation of the oxazole ring itself via a Chan-Lam type reaction is less precedented and would likely require the pre-functionalization of the oxazole, for instance, by halogenation, to enable a cross-coupling reaction. The development of direct C-H cyclopropylation methods applicable to electron-rich five-membered heterocycles like oxazoles remains an active area of research.
Synthetic Routes for the Methanamine Functional Group at the C-4 Position
The introduction of the aminomethyl group at the C-4 position of the 5-cyclopropyloxazole core is a critical step. Several classical and modern synthetic strategies can be employed, starting from precursors such as oxazole-4-carbaldehydes or oxazole-4-carboxylic acids.
Direct conversion of a carboxylic acid to an amine functionality is an attractive synthetic transformation. Modern photoredox catalysis has enabled such reactions under mild conditions. For instance, the photodecarboxylative amination of carboxylic acids using acridinium-based photocatalysts and a nitrogen source like a diazirine represents a state-of-the-art method. nih.gov This reaction proceeds via the generation of an alkyl radical from the carboxylic acid under blue light irradiation, which is then trapped by the nitrogen source. nih.gov Applying this to the synthesis of this compound would require the precursor, 5-cyclopropyloxazole-4-carboxylic acid. While this specific precursor's synthesis is not detailed in the provided results, oxazole-4-carboxylic acid derivatives are known intermediates in organic synthesis. nih.gov
Alternatively, the carboxylic acid can be converted to a primary amide via standard coupling chemistry (e.g., using activating agents like HATU or EDC followed by treatment with ammonia). The resulting amide can then be reduced to the target methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Reductive amination is a widely used and robust method for forming amines from carbonyl compounds. ineosopen.orgnih.gov This one-pot process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an intermediate imine, which is then reduced in situ to the corresponding amine.
The key precursor for this route is 5-cyclopropyloxazole-4-carbaldehyde. The synthesis of such heterocyclic aldehydes can be achieved through various methods, including the oxidation of the corresponding primary alcohol or the formylation of the oxazole ring. The subsequent reductive amination can be carried out using a variety of reducing agents. Mild hydride reagents are often preferred to avoid reduction of the oxazole ring.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines over aldehydes; tolerant of many functional groups. ineosopen.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; toxic cyanide byproduct. |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde if conditions are not optimized; often used in a stepwise process. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (B1210297) (EtOAc) | Uses catalysts like Pd/C, PtO₂, or Raney Nickel; can sometimes lead to ring reduction. nih.gov |
For the synthesis of this compound, sodium triacetoxyborohydride is often the reagent of choice due to its high selectivity and operational simplicity. ineosopen.org The reaction is typically performed by stirring the aldehyde, an ammonia source (like ammonium (B1175870) acetate or aqueous ammonia), and STAB in a solvent such as dichloroethane.
An alternative pathway involves a nucleophilic substitution reaction on a 4-(halomethyl)-5-cyclopropyloxazole precursor. This approach requires the initial synthesis of a reactive intermediate where a leaving group is attached to the methyl group at the C-4 position.
This two-step process would first involve the conversion of 5-cyclopropyloxazole-4-methanol (obtainable from the reduction of the corresponding carbaldehyde or carboxylic acid ester) into a 4-(chloromethyl) or 4-(bromomethyl) derivative. This can be achieved using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The second step is the displacement of the halide with a nitrogen nucleophile. Using a concentrated solution of ammonia in a solvent like ethanol, typically in a sealed tube under heat, facilitates the Sₙ2 reaction to form the primary amine. chemguide.co.uk A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the starting halogenoalkane. chemguide.co.uk
Optimization of Reaction Conditions and Process Efficiency
The formation of substituted oxazole rings often involves cyclization and dehydration steps. The choice of solvent can significantly influence the reaction rate and outcome. rsc.org Polar aprotic solvents are commonly employed in oxazole synthesis.
Table 2: Influence of Solvent and Temperature on a Representative Oxazole Synthesis
| Solvent | Polarity | Typical Temperature Range (°C) | Observations and Yield |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 80 - 120 | Good solvent for many starting materials; can facilitate nucleophilic reactions. High temperatures are often required. ijpsonline.com |
| Acetonitrile (MeCN) | Polar Aprotic | 60 - 82 (reflux) | A common choice, offering good solubility for many reagents. |
| 1,2-Dichloroethane (DCE) | Non-polar | 60 - 83 (reflux) | Often used in reactions like the coupling of α-diazoketones with amides. ijpsonline.com |
| Tetrahydrofuran (THF) | Polar Aprotic | 50 - 66 (reflux) | A versatile solvent, but lower boiling point may limit reaction rates. |
| Toluene | Non-polar | 80 - 111 (reflux) | Useful for reactions requiring azeotropic removal of water. |
This table represents general trends observed in various oxazole synthetic methodologies.
Temperature is another critical parameter. While some modern catalytic methods operate at room temperature, many classical oxazole syntheses require heating to overcome activation barriers for cyclization and dehydration. ijpsonline.com For instance, in a copper-catalyzed synthesis of 2,4-disubstituted oxazoles, increasing the temperature from 25°C to 80°C was shown to be necessary to obtain a high yield of the product. ijpsonline.com However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts, particularly with sensitive heterocyclic systems. rsc.orgchemrxiv.org Therefore, careful optimization of both solvent and temperature is essential for developing an efficient and scalable synthesis of the 5-cyclopropyloxazole core.
Catalyst Systems and Ligand Design
The catalyst systems and ligand designs employed in the synthesis of this compound and its derivatives are crucial for achieving high yields and selectivity. These are typically applied in the key bond-forming reactions that construct the oxazole ring or in the subsequent functional group manipulations.
For the construction of the oxazole ring, particularly through cross-coupling reactions to introduce the cyclopropyl group, palladium-based catalysts are frequently utilized. These catalysts, often in combination with specialized phosphine (B1218219) ligands, facilitate the formation of carbon-carbon bonds with high efficiency. The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst.
In the context of converting an intermediate, such as a 4-formyl or 4-keto derivative, to the aminomethyl group, various catalytic systems are applicable. For instance, the reductive amination of 5-cyclopropyloxazole-4-carbaldehyde can be catalyzed by a range of metal catalysts. Nickel-based catalysts, such as Raney nickel, are effective for this transformation. Additionally, precious metal catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) can be used under hydrogenation conditions.
The following table summarizes representative catalyst systems and ligands that could be employed in the synthesis:
| Reaction Step | Catalyst System | Ligand (if applicable) | Purpose |
| Oxazole Ring Formation (e.g., Cross-Coupling) | Pd(OAc)2 / P(o-tol)3 | Tri(o-tolyl)phosphine | C-C bond formation to introduce the cyclopropyl group. |
| Cu(I) salts | N/A | Catalyzing cyclization reactions to form the oxazole ring. | |
| Gold-based catalysts | Phosphine ligands | Alternative for cycloisomerization reactions. | |
| Reductive Amination of Aldehyde | Raney Nickel | N/A | Reduction of the imine intermediate formed from the aldehyde and ammonia. |
| Pd/C | N/A | Catalytic hydrogenation of the imine or oxime intermediate. | |
| NaBH3CN | N/A | A chemical reductant often used for reductive amination. |
Ligand design plays a pivotal role in optimizing catalytic activity and selectivity. For palladium-catalyzed cross-coupling reactions, electron-rich and sterically hindered phosphine ligands, such as Buchwald or Hartwig ligands, can enhance the efficiency of the catalytic cycle. The specific choice of ligand depends on the nature of the coupling partners and the desired reaction conditions.
Purification Techniques for Intermediates and Final Compounds
The purification of intermediates and the final this compound product is essential to ensure high purity and to remove unreacted starting materials, catalysts, and byproducts. A combination of standard and advanced purification techniques is typically employed throughout the synthetic sequence.
Crystallization: This is a primary method for purifying solid intermediates and the final compound. The choice of solvent is critical and is determined empirically to provide good recovery of the pure compound. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
Column Chromatography: This is a versatile and widely used technique for the purification of both intermediates and the final product, especially for non-crystalline compounds or for separating complex mixtures. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation. The polarity of the solvent system is adjusted based on the polarity of the compounds to be separated. For amine-containing compounds like the final product, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on the silica gel column.
Distillation: For liquid intermediates that are thermally stable, distillation can be an effective purification method. Fractional distillation under reduced pressure is particularly useful for separating compounds with close boiling points or for purifying high-boiling liquids.
Extraction: Liquid-liquid extraction is frequently used during the work-up of reaction mixtures to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For the final amine product, an acid-base extraction can be a highly effective purification step. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the pure amine can be re-extracted into an organic solvent.
The following table outlines the common purification techniques for the types of compounds involved in the synthesis:
| Compound Type | Recommended Purification Technique(s) |
| Solid Intermediates (e.g., substituted oxazoles) | Crystallization, Column Chromatography |
| Liquid Intermediates (e.g., aldehydes) | Distillation (if volatile), Column Chromatography |
| Final Amine Product | Column Chromatography (with basic modifier), Acid-Base Extraction, Crystallization (of a salt form) |
Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)
The synthesis of chiral analogues of this compound would be relevant if a stereocenter is introduced into the molecule, for instance, by modifying the methanamine side chain. A common strategy to introduce chirality at the carbon bearing the amino group is through the asymmetric reduction of a suitable ketone precursor.
For example, a synthetic route could be designed to produce 1-(5-cyclopropyloxazol-4-yl)ethan-1-one. The asymmetric reduction of this ketone would yield a chiral alcohol, which could then be converted to the corresponding chiral amine with retention or inversion of stereochemistry, depending on the chosen method (e.g., via a Mitsunobu reaction followed by reduction of the resulting azide).
The key to this stereoselective approach is the use of a chiral catalyst and ligand system for the asymmetric reduction of the ketone. A variety of transition metal catalysts with chiral ligands have been developed for this purpose, offering high enantioselectivity for a broad range of substrates.
The following table provides examples of catalyst systems and ligands that are well-suited for the asymmetric reduction of ketones, which could be applied to the synthesis of chiral analogues of this compound.
| Catalyst Precursor | Chiral Ligand | Reductant | Typical Enantioselectivity |
| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | HCOOH/NEt3 | High to excellent |
| NiCl2 | Planar-chiral oxazole-pyrimidine ligands | Phenylsilane | High to excellent |
| [Ir(COD)Cl]2 | Chiral SpiroPAP ligands | H2 | High to excellent |
| RhCl3 | Chiral diamine ligands | H2 | Good to high |
The design of the chiral ligand is paramount in achieving high enantioselectivity. These ligands create a chiral environment around the metal center, which directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of catalyst, ligand, and reaction conditions (solvent, temperature, pressure) must be carefully optimized for each specific substrate to achieve the desired level of stereocontrol.
Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropyloxazol 4 Yl Methanamine
Electronic Properties and Aromaticity of the Oxazole (B20620) Ring in the Presence of Cyclopropyl (B3062369) Substitution
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Its aromaticity arises from a sextet of π-electrons, which results in a degree of stabilization. reddit.comtaylorandfrancis.com However, the aromatic character of oxazoles is considered to be less pronounced than that of other heterocycles like thiazoles. wikipedia.org The presence of the electronegative oxygen atom leads to an uneven distribution of electron density within the ring, influencing its reactivity.
The substitution of a cyclopropyl group at the C5 position is expected to modulate these electronic properties. The cyclopropyl group is known to act as a good π-electron donor. stackexchange.com This electron-donating nature stems from the unique bonding within the three-membered ring, which possesses significant p-character in its C-C bonds. scientificupdate.com This allows for electronic interaction with adjacent π-systems.
Influence of the Cyclopropyl Group on Oxazole Ring Stability and Reactivity
The introduction of a cyclopropyl group at the C5 position of the oxazole ring has a notable impact on the ring's stability and its propensity to engage in chemical reactions.
The cyclopropyl group can engage in σ-conjugation, a phenomenon where the Walsh orbitals of the cyclopropane (B1198618) ring overlap with the π-system of the oxazole ring. This interaction leads to the donation of electron density from the cyclopropyl group into the aromatic system. stackexchange.com This electron donation is anticipated to increase the electron density of the oxazole ring, which can, in turn, affect its stability and reactivity. The increased electron density may enhance the aromatic stabilization of the ring to some extent.
Table 1: Predicted Electronic Effects of Cyclopropyl Substitution on the Oxazole Ring
| Property | Influence of Cyclopropyl Group | Rationale |
| Electron Density | Increased | Electron donation through σ-conjugation. stackexchange.com |
| Aromaticity | Potentially enhanced | Increased π-electron delocalization. |
| Stability | Increased | Enhanced aromatic stabilization. |
The reactivity of the oxazole ring in substitution reactions is well-established. Generally, electrophilic aromatic substitution on an unsubstituted oxazole ring is challenging but, when it occurs, it preferentially takes place at the C4 or C5 positions, with C4 being the most reactive. wikipedia.orgpharmaguideline.com Conversely, nucleophilic aromatic substitution is more likely to occur at the C2 position, which is the most electron-deficient carbon. wikipedia.orgpharmaguideline.com
The electron-donating cyclopropyl group at the C5 position is expected to influence these substitution patterns. By increasing the electron density of the ring, particularly at the ortho (C4) and para (C2) positions relative to itself, the cyclopropyl group should activate the ring towards electrophilic attack. This would likely direct incoming electrophiles to the C4 position.
Table 2: Predicted Reactivity of (5-Cyclopropyloxazol-4-yl)methanamine in Aromatic Substitution Reactions
| Reaction Type | Preferred Position of Attack | Influence of Cyclopropyl Group |
| Electrophilic Aromatic Substitution | C4 | Activating, directing to C4. |
| Nucleophilic Aromatic Substitution | C2 | Deactivating, but C2 remains the most likely site. |
Reactivity of the Methanamine Moiety
The methanamine group (-CH₂NH₂) attached to the C4 position of the oxazole ring is a primary amine, which imparts characteristic nucleophilic properties to the molecule.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to readily react with a variety of electrophiles. The nucleophilicity of this amine is a key factor in many of its characteristic reactions.
The primary amine of this compound can undergo a range of reactions typical for this functional group. These include:
Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding amides. This is a common transformation for primary amines.
Imine Formation: Condensation with aldehydes or ketones will result in the formation of imines (Schiff bases). This reaction is typically reversible and may require acid or base catalysis.
Alkylation: The amine can be alkylated by reaction with alkyl halides, although over-alkylation to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process.
Sulfonamide Formation: Reaction with sulfonyl chlorides will produce sulfonamides.
Table 3: Common Reactions of the Methanamine Moiety
| Reagent | Product | Linkage Formed |
| Acyl Chloride | Amide | N-C=O |
| Aldehyde | Imine | N=C |
| Alkyl Halide | Alkylated Amine | N-C |
| Sulfonyl Chloride | Sulfonamide | N-S(=O)₂ |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry serve as powerful tools for predicting and understanding the chemical behavior of molecules. nih.gov For novel compounds like this compound, these methods can offer initial insights into electronic structure, reactivity, and potential reaction mechanisms where experimental data is unavailable. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif in many biologically active compounds. tandfonline.comjournalajst.comtandfonline.com Computational studies on various oxazole derivatives have provided valuable information on their chemical properties. irjweb.com
Density Functional Theory (DFT) for Electronic Structure and Charge Distribution
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is frequently employed to determine optimized molecular geometry and electron distribution. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), would be performed to predict its three-dimensional structure and electronic properties. irjweb.com
The electronic structure of the oxazole ring is characterized by a delocalized π-system. The nitrogen and oxygen heteroatoms significantly influence the electron density distribution due to their high electronegativity. In this compound, the electron-donating nature of the cyclopropyl and methanamine substituents would further modulate this distribution.
A molecular electrostatic potential (MEP) map would be generated from DFT calculations to visualize the charge distribution. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen and nitrogen atoms of the oxazole ring and the nitrogen of the methanamine group are expected to be regions of high electron density, making them susceptible to electrophilic attack.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Similar Oxazole Derivatives.
| Parameter | Predicted Value |
| C=N Bond Length (Oxazole) | ~1.35 Å |
| C-O Bond Length (Oxazole) | ~1.37 Å |
| N-C-O Bond Angle (Oxazole) | ~115° |
| C-C-N Bond Angle (Oxazole) | ~108° |
| Dihedral Angle (Oxazole-Cyclopropyl) | Variable |
Note: These are estimated values based on general DFT studies of oxazole derivatives and would require specific calculations for this compound for confirmation.
Molecular Orbital Analysis of Reactive Sites
Molecular orbital (MO) theory provides a deeper understanding of the reactivity of a molecule by examining the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the presence of the electron-donating methanamine group is expected to raise the energy of the HOMO, while the cyclopropyl group may have a more complex influence.
Analysis of the spatial distribution of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack. It is anticipated that the HOMO would be localized primarily on the electron-rich nitrogen and oxygen atoms and potentially the methanamine group. Conversely, the LUMO is likely to be distributed over the carbon atoms of the oxazole ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on DFT Calculations of Similar Oxazole Derivatives.
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.0 to -7.0 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated values based on general DFT studies of oxazole derivatives and would require specific calculations for this compound for confirmation.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to model potential reaction pathways and identify the transition states involved. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a given transformation. For this compound, this could involve studying reactions such as N-acylation or N-alkylation of the methanamine group, or electrophilic substitution on the oxazole ring.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.
For example, a computational study of the acylation of the primary amine in this compound would involve modeling the approach of an acylating agent (e.g., acetyl chloride) to the nitrogen atom. The calculation would identify the structure and energy of the transition state leading to the formation of the corresponding amide. This type of analysis would provide valuable insights into the reactivity of the methanamine moiety and help in designing synthetic routes.
Design and Synthesis of Advanced 5 Cyclopropyloxazol 4 Yl Methanamine Analogues
Scaffold Derivatization Strategies for Enhancing Molecular Interactions
The derivatization of the (5-cyclopropyloxazol-4-yl)methanamine scaffold is a key strategy to modulate its physicochemical properties and improve its interaction with biological targets. These modifications can be systematically explored at two primary locations: the oxazole (B20620) ring and the methanamine side chain.
Electron-withdrawing groups (EWGs), such as halogens or cyano groups, can increase the acidity of the oxazole ring protons and potentially enhance interactions with electron-rich pockets in a binding site. Conversely, electron-donating groups (EDGs), like small alkyl or alkoxy groups, can increase the electron density of the ring, which may be favorable for interactions with electron-deficient regions of a target.
The introduction of various substituents can also impact the metabolic stability of the molecule. For instance, blocking potential sites of metabolism on the oxazole ring can prolong the compound's half-life. nih.gov A study on 2-methyl-4,5-disubstituted oxazoles demonstrated that substituents at the 5-position, such as m-fluoro-p-methoxyphenyl or p-ethoxyphenyl moieties, led to highly potent antitubulin agents. nih.gov While this example has the substituent at a different position, it highlights the principle that aryl groups on the oxazole ring can significantly influence biological activity.
Table 1: Hypothetical Substituent Effects on the C2-Position of the Oxazole Ring
| Substituent (R) | Electronic Effect | Potential Impact on Binding | Potential Impact on Metabolism |
|---|---|---|---|
| -H | Neutral | Baseline | Potential for oxidation |
| -CH3 | Electron-donating | Increased hydrophobic interactions | Potential for oxidation |
| -CF3 | Electron-withdrawing | Enhanced dipole interactions | Increased metabolic stability |
| -Cl | Electron-withdrawing | Halogen bonding potential | Generally stable |
| -CN | Electron-withdrawing | Hydrogen bond acceptor | Generally stable |
| -OCH3 | Electron-donating | Hydrogen bond acceptor | Potential for O-dealkylation |
This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound analogues is not publicly available.
The methanamine side chain is a critical component for establishing key interactions with biological targets, often acting as a hydrogen bond donor or an ionic interaction point. Modifications to this group can profoundly affect a compound's potency, selectivity, and pharmacokinetic profile.
Common derivatization strategies include:
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modulate the basicity (pKa) of the amine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds. These modifications can also introduce new hydrophobic or aromatic interactions.
Acylation: Conversion of the amine to an amide can alter its hydrogen bonding capacity from a donor to both a donor and an acceptor, and can also impact its metabolic stability. pressbooks.pub
Cyclization: Incorporating the nitrogen atom into a cyclic system, such as a piperidine (B6355638) or morpholine (B109124) ring, can constrain the conformation of the side chain. This reduction in conformational flexibility can lead to a more favorable entropic contribution to binding affinity. nih.gov
Bioisosteric Replacement: The aminomethyl group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Examples of bioisosteres include oxadiazoles, triazoles, or other small heterocyclic rings. nih.govdrughunter.comufrj.br These replacements can improve metabolic stability and alter the hydrogen bonding pattern. pressbooks.pub
Table 2: Potential Modifications of the Methanamine Side Chain and Their Predicted Effects
| Modification | Effect on Basicity (pKa) | Potential New Interactions | Impact on Flexibility |
|---|---|---|---|
| -NH2 (Primary Amine) | High | Hydrogen bond donor, ionic | High |
| -NHCH3 (Secondary Amine) | High | Hydrogen bond donor, hydrophobic | High |
| -N(CH3)2 (Tertiary Amine) | Moderate | Hydrophobic | High |
| -NHC(O)CH3 (Amide) | Low | Hydrogen bond donor/acceptor | Reduced |
| N-cyclization (e.g., Piperidine) | High | Constrained hydrophobic | Low |
This table provides a conceptual overview of potential modifications and their likely impact based on established medicinal chemistry principles.
Structure-Activity Relationship (SAR) Studies in Ligand Design
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For this compound analogues, SAR studies would systematically explore the impact of modifications to the core scaffold on target binding and functional activity.
The primary goal of SAR studies is to establish a clear correlation between structural changes and the affinity of a compound for its biological target. For instance, in the context of kinase inhibition, the aminomethyl group might interact with the hinge region of the kinase, a common binding motif for this class of inhibitors.
A hypothetical SAR study could involve synthesizing a series of analogues with different substituents at the C2 position of the oxazole ring and various modifications of the methanamine side chain. The binding affinity of these analogues to a specific target, such as a protein kinase, would then be measured. For example, a study on pyrazolopyrimidine derivatives as CDK2 inhibitors highlighted the importance of specific substituents in enhancing inhibitory activity. researchgate.net
Table 3: Illustrative SAR Data for Hypothetical this compound Analogues as Kinase Inhibitors
| Compound ID | Oxazole C2-Substituent (R1) | Methanamine Modification (R2) | Target Binding Affinity (IC50, nM) |
|---|---|---|---|
| 1a | -H | -NH2 | 500 |
| 1b | -CH3 | -NH2 | 250 |
| 1c | -CF3 | -NH2 | 100 |
| 1d | -H | -NHCH3 | 400 |
| 1e | -H | -NHC(O)CH3 | >1000 |
This data is hypothetical and for illustrative purposes only, demonstrating how SAR data might be presented.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would likely include:
A hydrogen bond donor feature from the methanamine group.
A hydrogen bond acceptor feature, potentially from the oxazole nitrogen or oxygen.
A hydrophobic feature contributed by the cyclopropyl (B3062369) group.
An additional feature (e.g., aromatic, hydrophobic, or hydrogen bonding) depending on the substituent at the C2 position.
Computational techniques such as ligand-based or structure-based pharmacophore modeling can be employed to develop and refine these models. mdpi.comdovepress.comresearchgate.net These models can then be used to guide the design of new analogues with improved binding affinity and to virtually screen compound libraries for new hits.
The cyclopropyl group is a valuable moiety in medicinal chemistry due to its unique structural and electronic properties. nih.gov Its contribution to the molecular interactions of this compound analogues can be multifaceted:
Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl groups, which can improve the pharmacokinetic profile of a drug candidate. nih.gov
Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a molecule, which influences its solubility, permeability, and plasma protein binding. nih.gov Fine-tuning lipophilicity is crucial for achieving a desirable ADME (absorption, distribution, metabolism, and excretion) profile.
Receptor Selectivity: The rigid and conformationally constrained nature of the cyclopropyl ring can help to orient other functional groups in a specific manner, leading to enhanced binding affinity and selectivity for a particular receptor subtype. nih.gov Studies on fentanyl analogues have shown that a cyclopropyl group can lead to greater receptor affinity and potency compared to a more flexible alkyl chain. nih.govnih.gov This conformational constraint can minimize the entropic penalty upon binding.
Rational Design Approaches for Novel Oxazole-Based Compounds
The discovery and development of novel therapeutic agents is a complex process that increasingly relies on rational design methodologies to improve efficiency and success rates. For oxazole-based compounds such as this compound, these strategies are instrumental in exploring chemical space and optimizing molecular interactions with biological targets. Two powerful and complementary approaches, Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD), provide a robust framework for the rational design of new analogues.
Fragment-Based Drug Design (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient alternative to traditional high-throughput screening (HTS). nih.gov The core principle of FBDD is to screen libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. frontiersin.orgyoutube.com These initial fragment hits serve as starting points for building more potent and selective lead compounds through systematic chemical elaboration. frontiersin.org
The design of fragments is often guided by the "Rule of Three" (Ro3), which provides a set of physicochemical parameters to define a high-quality fragment. These guidelines help ensure that the fragments are small and simple enough to explore chemical space effectively while possessing favorable properties for subsequent optimization.
Table 1: The "Rule of Three" (Ro3) Guidelines for Fragment-Based Drug Design
| Parameter | Guideline | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Ensures fragment simplicity and allows for significant molecular weight increases during optimization without exceeding drug-like limits. |
| cLogP | ≤ 3 | Maintains adequate aqueous solubility, which is crucial for biophysical screening methods. |
| Hydrogen Bond Donors | ≤ 3 | Prevents excessive polarity and helps manage desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | ≤ 3 | Controls polarity and ensures that binding is not solely driven by hydrogen bonding. |
| Number of Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient interactions. |
In the context of this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments. These could include the cyclopropyl moiety, the core oxazole ring, and the aminomethyl group. A screening campaign using biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR) would aim to identify fragments that bind to the target of interest.
Once validated, these fragment hits can be optimized using several strategies:
Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can form additional interactions with adjacent pockets on the target protein, thereby increasing affinity.
Fragment Linking: Two or more fragments that bind to distinct but nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. youtube.com
Fragment Merging: Two overlapping fragments can be merged into a single novel compound that incorporates the key binding features of both original hits. youtube.com
A key metric in FBDD is Ligand Efficiency (LE), which normalizes the binding affinity of a compound by its size (typically the number of non-hydrogen atoms). astx.com Fragments are expected to have high LE despite their low potency, indicating that they form high-quality interactions with the target. This efficiency provides a strong foundation for developing a lead candidate with optimized pharmacological properties. astx.com
Structure-Based Drug Design (SBDD) is a powerful computational methodology that utilizes the three-dimensional (3D) structural information of a biological target, such as a protein or enzyme, to design effective ligands. nih.govucl.ac.uk Molecular docking, a central component of SBDD, predicts the preferred orientation and binding affinity of a molecule when it interacts with a target's binding site. nih.govresearchgate.net This approach provides invaluable insights into the molecular recognition process, guiding the design of compounds with enhanced potency and selectivity. nih.gov
For oxazole-based compounds, molecular docking studies are routinely used to rationalize observed biological activities and to design novel analogues with improved properties. nih.govmdpi.com By simulating the interaction of a ligand like this compound with a target's active site, researchers can visualize and analyze key intermolecular interactions, such as:
Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, while the primary amine of the methanamine group can serve as a hydrogen bond donor.
Hydrophobic Interactions: The cyclopropyl group provides a non-polar, rigid scaffold that can fit into hydrophobic pockets within the binding site, contributing favorably to binding affinity.
Electrostatic Interactions: The amine group can be protonated under physiological conditions, allowing for potential salt bridge formation with acidic residues like aspartate or glutamate (B1630785) in the target protein.
Docking studies on related oxazole derivatives have successfully elucidated structure-activity relationships (SAR). researchgate.netmdpi.com For instance, research on benzimidazole-based oxazole analogues as potential Alzheimer's disease inhibitors used molecular docking to understand how the most active compounds bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. mdpi.com Similarly, docking simulations of oxazole-incorporated naphthyridine derivatives helped validate their anticancer activities by demonstrating favorable interaction energies and binding profiles. nih.gov
Applying SBDD to this compound would involve docking it into the active site of a selected target. The resulting binding pose would highlight which structural features are critical for interaction and suggest modifications to enhance affinity. For example, if the cyclopropyl group is not perfectly occupying a hydrophobic pocket, it could be replaced with a larger or differently shaped hydrophobic moiety. If the aminomethyl group's position is not optimal for hydrogen bonding, its linker could be altered. These computational predictions allow for the prioritization of synthetic targets, saving significant time and resources.
Table 2: Representative Molecular Docking Studies on Bioactive Oxazole Derivatives
| Compound Class | Biological Target | Key Findings from Docking Studies |
| Benzimidazole-Oxazole Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Active analogues demonstrated strong binding within the enzyme active sites, elucidating the interactions responsible for their inhibitory potential against these Alzheimer's disease targets. mdpi.com |
| Oxazole-Incorporated Naphthyridines | Various Cancer Cell Line Targets | Docking simulations validated the potent anticancer activity of specific derivatives by revealing better interaction energy profiles compared to less active compounds. nih.gov |
| 1,3-Oxazole Clubbed Pyridyl-Pyrazolines | Microbial Enzyme Targets | Molecular docking data suggested a strong potential for these compounds to overcome microbial resistance by effectively binding to key pathogenic enzymes. researchgate.net |
Applications of 5 Cyclopropyloxazol 4 Yl Methanamine As a Chemical Building Block and Probe
Utilization in the Modular Synthesis of Complex Heterocyclic Systems
(5-Cyclopropyloxazol-4-yl)methanamine has been identified as a novel sp³-enriched building block for the synthesis of 4,5-disubstituted oxazoles. researchgate.netresearchgate.net An efficient method for the preparation of such compounds involves the synthesis of ethyl oxazole-4-carboxylates, followed by functional group transformations to introduce various functionalities at the C-4 position of the oxazole (B20620) ring. researchgate.net
The synthesis of this compound is part of a broader strategy to expand the chemical space of sp³-enriched heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential for improved pharmacological properties. researchgate.netresearchgate.net The general approach allows for the preparation of a range of advanced building blocks, including chlorides, azides, and amines like this compound, on a multigram scale. researchgate.net The utility of these building blocks lies in their ability to be incorporated into larger, more complex heterocyclic systems. researchgate.net
Table 1: Synthesis of this compound and Related Building Blocks
| Precursor | Transformation Step | Product | Reported Yield |
|---|---|---|---|
| Ethyl 5-cyclopropyloxazole-4-carboxylate | LiBH4-mediated reduction | (5-Cyclopropyloxazol-4-yl)methanol | 47–89% (for a series of 13 alcohols) researchgate.net |
| (5-Cyclopropyloxazol-4-yl)methanol | Conversion to Chloride | 4-(Chloromethyl)-5-cyclopropyloxazole | 90–99% (for a series of 13 chlorides) researchgate.net |
Role as a Key Intermediate in Multi-Step Organic Transformations
Following a comprehensive review of publicly available scientific literature, no specific examples or detailed research findings on the role of this compound as a key intermediate in multi-step organic transformations could be identified.
Development of Molecular Probes for Mechanistic Biological Investigations (excluding direct clinical applications)
Specific studies detailing the use of this compound or its direct derivatives in enzyme interaction studies at the molecular level could not be found in the reviewed literature.
Information regarding the application of this compound in investigations into protein-ligand interactions is not present in the available scientific literature.
Contribution to Agrochemical Research as a Synthetic Precursor
A thorough search of scientific databases and patent literature did not yield specific information on the contribution of this compound to agrochemical research as a synthetic precursor.
Advanced Characterization and Spectroscopic Analysis of 5 Cyclopropyloxazol 4 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. For (5-Cyclopropyloxazol-4-yl)methanamine, ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms and the chemical environment of each nucleus.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the methanamine (-CH₂NH₂) group, and the oxazole (B20620) ring. The cyclopropyl protons would likely appear as complex multiplets in the upfield region of the spectrum. The methylene (B1212753) (-CH₂) protons of the methanamine group would present a singlet or a multiplet depending on coupling with the amine protons, and the amine protons themselves might appear as a broad singlet. The proton on the oxazole ring, if present, would resonate in the aromatic region.
A ¹³C NMR spectrum would complement this by showing distinct peaks for each unique carbon atom. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the oxazole ring would appear at significantly different chemical shifts from the sp³ hybridized carbons of the cyclopropyl and methanamine groups.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Hypothetical Value | m | 4H | Cyclopropyl protons |
| Hypothetical Value | m | 1H | Cyclopropyl proton |
| Hypothetical Value | s | 2H | -CH₂NH₂ |
| Hypothetical Value | br s | 2H | -CH₂NH₂ |
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Hypothetical Value | Cyclopropyl carbons |
| Hypothetical Value | -CH₂NH₂ |
| Hypothetical Value | Oxazole C4 |
| Hypothetical Value | Oxazole C5 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is utilized to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental composition.
The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the cyclopropyl ring, or fragmentation of the oxazole ring. The resulting fragment ions would be detected and their mass-to-charge ratios (m/z) would help to piece together the molecular structure.
Hypothetical Mass Spectrometry Data Table
| m/z (Fragment) | Identity |
|---|---|
| Calculated MW | [M]+ (Molecular Ion) |
| Hypothetical Value | [M - NH₂CH₂]+ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands. For the amine group (-NH₂), symmetric and asymmetric N-H stretching vibrations would be anticipated in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the cyclopropyl and methylene groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would likely be observed in the 1500-1650 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum.
Hypothetical IR Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3500 | Medium | N-H stretch |
| 2850-3000 | Strong | C-H stretch |
X-ray Crystallography for Solid-State Structure Analysis (if applicable)
If this compound or a suitable derivative can be crystallized, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information. It would definitively confirm the connectivity of the atoms and the geometry of the cyclopropyl and oxazole rings relative to each other. This method is the gold standard for structural determination but is contingent on obtaining a single crystal of sufficient quality.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral analogues)
The parent compound this compound is not chiral. However, if a chiral derivative were to be synthesized (for example, by introducing a stereocenter), chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for assessing its enantiomeric purity and determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a mirror-image CD spectrum, allowing for their differentiation and quantification.
Future Perspectives and Emerging Research Directions
Development of Greener Synthetic Pathways for Oxazole-Methanamine Scaffolds
The synthesis of oxazole (B20620) derivatives is increasingly moving towards more environmentally friendly methods. ijpsonline.comijpsonline.com Traditional synthetic routes often involve hazardous reagents and generate significant waste. To mitigate this, researchers are exploring greener alternatives that are both efficient and sustainable. ijpsonline.com
Key green synthetic strategies for oxazole scaffolds include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. ijpsonline.comnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source for chemical reactions, often leading to milder reaction conditions. ijpsonline.com
Use of Ionic Liquids: These non-volatile solvents can be recycled and often enhance reaction rates and selectivity. ijpsonline.comijpsonline.com
Catalytic Syntheses: The development of novel catalysts can lead to more efficient and atom-economical processes. ijpsonline.com
One of the classic and adaptable methods for oxazole synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This method is well-suited for creating 5-substituted oxazoles and has been adapted for greener conditions. ijpsonline.comnih.gov Another notable approach is the Bredereck reaction , which synthesizes oxazoles from α-haloketones and amides. ijpsonline.com
| Method | Description | Green Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. | Reduced reaction times, increased yields, lower energy consumption. ijpsonline.comnih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation and accelerate reactions. | Milder conditions, improved yields, can enable novel reactivity. ijpsonline.com |
| Ionic Liquids | Uses salts that are liquid at low temperatures as solvents. | Recyclable, non-volatile, can enhance reaction rates and selectivity. ijpsonline.comijpsonline.com |
| van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | Versatile for 5-substituted oxazoles, adaptable to greener conditions. ijpsonline.comnih.gov |
| Bredereck Reaction | Synthesis from α-haloketones and amides. | Efficient and economical process. ijpsonline.com |
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of flow chemistry and automated synthesis is revolutionizing the production of chemical compounds, including oxazole derivatives. durham.ac.ukacs.orgacs.orgnih.gov Multipurpose mesofluidic flow reactors have been developed for the automated synthesis of 4,5-disubstituted oxazoles, enabling rapid on-demand production of key building blocks and small exploratory libraries. durham.ac.ukacs.orgacs.orgnih.gov
Advantages of Flow Chemistry for Oxazole Synthesis:
Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive or hazardous intermediates.
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and purity. durham.ac.uk
Scalability: Reactions can be easily scaled up by running the flow reactor for longer periods. durham.ac.uk
Automation: Fully automated systems allow for high-throughput synthesis and optimization of reaction conditions. durham.ac.ukacs.orgacs.orgnih.gov
A notable example is the successful continuous flow synthesis of a diverse set of 25 different 4,5-disubstituted oxazoles in high yields (83-99%) and purities. durham.ac.uk This demonstrates the potential for rapid and efficient production of libraries of oxazole-containing compounds for screening purposes.
Advanced Computational Modeling for Predictive Reactivity and Design
Computational modeling has become an indispensable tool in modern drug discovery and chemical synthesis. For oxazole derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict their biological activity and guide the design of new compounds. nih.gov
Predictive QSAR models have been successfully built for series of tubulin inhibitors containing the 1,3-oxazole scaffold, demonstrating excellent statistical accuracy. nih.gov These models, often developed using Associative Neural Networks (ANN), help in understanding the relationship between the chemical structure and biological activity. nih.gov Molecular docking studies further allow researchers to visualize and analyze the interactions of oxazole-containing molecules with their biological targets, such as the colchicine (B1669291) binding site of tubulin. nih.gov This computational insight is crucial for designing more potent and selective therapeutic agents.
Exploration of Novel Chemical Space through Library Synthesis and Screening Methodologies
The exploration of novel chemical space is critical for the discovery of new bioactive molecules. Library synthesis, coupled with high-throughput screening, allows for the rapid evaluation of a large number of compounds. For oxazole-methanamine scaffolds, several strategies are being employed:
DNA-Encoded Library (DEL) Synthesis: This technology enables the synthesis and screening of massive libraries of compounds. The development of solid-phase DEL synthesis for oxazoles broadens the scope of on-DNA reactions and diversifies the resulting chemical libraries. x-chemrx.com
Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of individual compounds, facilitating the creation of focused libraries for screening. enamine.net
Scaffold Decoration: A common strategy where a core scaffold, such as (5-Cyclopropyloxazol-4-yl)methanamine, is chemically modified with a variety of building blocks to generate a library of related compounds. enamine.net
The synthesis of libraries of thiazole, oxazole, and imidazole-based cyclic peptides showcases the application of these methodologies in creating complex molecular architectures with potential therapeutic applications. nih.gov
Expanding the Scope of Mechanistic Chemical Biology Applications
Oxazole-containing compounds are not only promising as therapeutic agents but also as tools for chemical biology research. Their diverse biological activities, including anti-inflammatory, antibiotic, and antiproliferative effects, make them valuable probes for studying biological pathways. alliedacademies.org
The oxazole ring can act as a bioisostere, mimicking other chemical groups in a biological system, which is a useful property in drug design. rsc.orgnih.gov By incorporating oxazole scaffolds into small molecules, researchers can modulate their pharmacokinetic and pharmacodynamic properties. rsc.org This allows for the development of highly specific molecular probes to investigate protein function and cellular processes. The versatility of the oxazole scaffold will continue to be exploited to create novel tools for dissecting complex biological mechanisms.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of (5-Cyclopropyloxazol-4-yl)methanamine to improve yield and purity?
- Methodological Answer : Multi-step synthesis routes are commonly employed, starting with cyclopropane functionalization followed by oxazole ring formation. Key steps include:
- Cyclopropane introduction : Use [2+1] cycloaddition with ethylene derivatives under transition-metal catalysis.
- Oxazole ring formation : Condensation of amides or nitriles with α-haloketones.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm cyclopropyl proton splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopropyl CH) and oxazole ring carbons (δ 140–160 ppm).
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H] at m/z 153.0794 for CHNO).
- IR Spectroscopy : Stretching frequencies for NH (~3350 cm) and C=N (1630 cm) .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Apoptosis Detection : Annexin V/PI staining via flow cytometry.
- Cell Cycle Analysis : PI staining to assess G1/S phase arrest .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies enhance the antimicrobial potency of this compound derivatives?
- Methodological Answer :
- Systematic Substitution : Modify cyclopropyl (e.g., fluorocyclopropane) or oxazole (e.g., thiazole replacement) groups.
- Biological Testing : Compare MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative).
- Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) on oxazole showed 4x higher activity (MIC = 2 µg/mL vs. wild-type) .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- Free Energy Calculations : MM-PBSA to quantify ΔG (e.g., -8.2 kcal/mol for DHFR inhibition) .
Q. How should researchers address discrepancies in reported IC values for this compound across studies?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and assay conditions (e.g., 48-h vs. 72-h exposure).
- Data Normalization : Use reference compounds (e.g., cisplatin) to calibrate inter-lab variability.
- Meta-Analysis : Apply statistical models (e.g., random-effects) to reconcile conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
